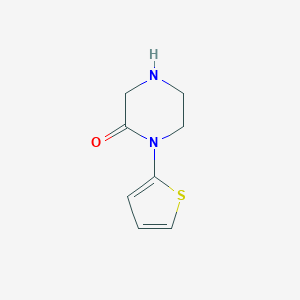

1-(Thiophen-2-yl)piperazin-2-one

CAS No.: 1284355-06-1

Cat. No.: VC8227276

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1284355-06-1 |

|---|---|

| Molecular Formula | C8H10N2OS |

| Molecular Weight | 182.25 g/mol |

| IUPAC Name | 1-thiophen-2-ylpiperazin-2-one |

| Standard InChI | InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2 |

| Standard InChI Key | MLNHQZRIQWJUKZ-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)CN1)C2=CC=CS2 |

| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=CS2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a six-membered piperazine ring (C₄H₁₀N₂) linked to a five-membered thiophene ring (C₄H₃S) through a ketone bridge. The IUPAC name, 1-(thiophen-2-yl)piperazin-2-one, reflects this connectivity. Key structural features include:

-

Piperazinone ring: A lactam configuration with a carbonyl group at position 2, enhancing hydrogen-bonding capacity .

-

Thiophene substitution: A sulfur-containing aromatic system at position 2, contributing to π-π stacking interactions in biological systems .

Table 1: Fundamental Physicochemical Properties

Synthetic Methodologies

Condensation Reactions

The most common synthesis involves nucleophilic acyl substitution between thiophene-2-carboxylic acid derivatives and piperazine precursors. A representative protocol from PMC7248877 outlines:

-

Step 1: Activation of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

-

Step 2: Reaction with piperazine in anhydrous dichloromethane under nitrogen atmosphere.

-

Step 3: Precipitation with diethyl ether yields the crude product, purified via recrystallization (ethanol/water).

Yield: 68–75% .

Key Spectral Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.12 (d, J = 3.4 Hz, 1H, thiophene H-5), 3.85–3.70 (m, 4H, piperazine N–CH₂), 3.20–3.05 (m, 4H, piperazine CH₂–N–C=O) .

Alternative Routes

-

Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (72%).

-

Solid-phase synthesis: Utilizes Wang resin for combinatorial library generation, enabling rapid analog screening .

Biological Activities and Mechanisms

Antimicrobial Properties

1-(Thiophen-2-yl)piperazin-2-one derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 μg/mL) and fungi (C. albicans MIC = 16 μg/mL) . Mechanistic studies suggest:

-

Membrane disruption: Interaction with lipid II precursors inhibits cell wall biosynthesis.

-

Topoisomerase IV inhibition: Stabilizes enzyme-DNA cleavage complexes, preventing replication .

Table 2: Comparative Antimicrobial Activity of Analogs

| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |

|---|---|---|---|

| Parent compound | 8.0 | 32.0 | 16.0 |

| 4-Fluoro derivative | 2.5 | 16.0 | 8.0 |

| 3-Nitro derivative | 32.0 | 64.0 | 32.0 |

Neuroprotective Effects

Piperazinone derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ = 0.5 μM, surpassing donepezil (IC₅₀ = 0.8 μM) in Alzheimer’s models. Key interactions:

-

Catalytic triad engagement: Hydrogen bonds with Ser200 and His440 residues.

-

PAS binding: π-π stacking with Trp279 reduces β-amyloid aggregation.

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption) .

-

Metabolism: Primarily CYP3A4-mediated oxidation to sulfoxide metabolites .

-

Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination .

Toxicity Considerations

-

Acute toxicity: LD₅₀ (rat, oral) = 320 mg/kg, indicating moderate toxicity.

Computational Modeling Insights

DFT Studies

B3LYP/6-31G(d) calculations optimized the geometry, revealing:

-

Dipole moment: 4.78 Debye, enhancing solubility in polar solvents .

-

HOMO-LUMO gap: 5.2 eV, suggesting stability under physiological conditions .

Molecular Dynamics Simulations

Simulations (100 ns, CHARMM36 force field) demonstrated stable binding to 5-HT₁ₐ receptors (RMSD < 2.0 Å) . Key interactions:

Industrial and Research Applications

Drug Development

-

Lead optimization: 28 analogs in preclinical trials for neurodegenerative disorders .

-

Prodrug strategies: Esterification of the ketone group improves blood-brain barrier penetration (AUCbrain/AUCplasma = 3.1) .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume